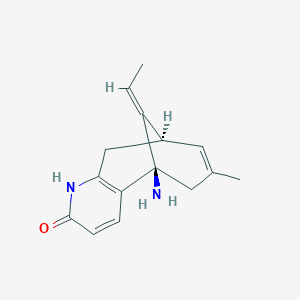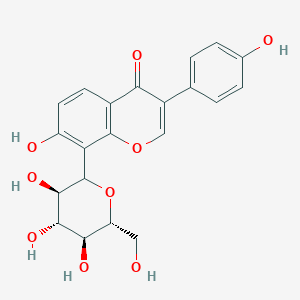
Concanavalin
描述
Concanavalin A is a lectin, a type of carbohydrate-binding protein, originally extracted from the jack bean (Canavalia ensiformis). It is known for its ability to bind specifically to certain sugar molecules, particularly mannose and glucose. This property makes it a valuable tool in various biochemical and medical applications, including the study of glycoproteins and cell surface carbohydrates .
准备方法
Synthetic Routes and Reaction Conditions: Concanavalin A is typically isolated from jack beans through a series of extraction and purification steps. The process involves homogenizing the beans, followed by precipitation and chromatography techniques to purify the lectin. The final product is often lyophilized for storage .
Industrial Production Methods: Industrial production of this compound A involves large-scale cultivation of jack beans, followed by mechanical extraction and purification processes. The purified lectin is then tested for activity and contaminants before being packaged for distribution .
化学反应分析
Types of Reactions: Concanavalin A primarily undergoes binding reactions with carbohydrates. It does not typically participate in oxidation, reduction, or substitution reactions as it is a protein and not a small molecule.
Common Reagents and Conditions: The binding of this compound A to carbohydrates is facilitated by the presence of metal ions such as calcium and manganese, which are essential for its activity. The binding occurs under physiological conditions, typically in a buffered solution at neutral pH .
Major Products Formed: The major product of this compound A reactions is the formation of stable complexes with glycoproteins and other carbohydrate-containing molecules. These complexes can be used in various analytical and preparative techniques .
科学研究应用
Concanavalin A has a wide range of applications in scientific research:
Chemistry: It is used in affinity chromatography to purify glycoproteins and other carbohydrate-containing molecules.
Biology: this compound A is used to study cell surface carbohydrates and their role in cell-cell interactions.
Medicine: this compound A has been investigated for its potential anti-cancer properties.
作用机制
Concanavalin A exerts its effects by binding specifically to α-D-mannosyl and α-D-glucosyl residues on glycoproteins and glycolipids. This binding can trigger various cellular responses, including the activation of immune cells and the induction of apoptosis in cancer cells. The primary molecular targets of this compound A are receptors on the cell surface that contain these sugar residues .
相似化合物的比较
Phytohemagglutinin: Found in red kidney beans, it has a broader carbohydrate specificity compared to Concanavalin A.
Soybean Agglutinin: Found in soybeans, it binds to N-acetylgalactosamine residues and is used in similar applications as this compound A but with different carbohydrate specificity.
This compound A’s unique specificity and binding properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other lectins in its family.
属性
IUPAC Name |
1-[(4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOMLICNUCNMMY-KJFJCRTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)C2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B7782654.png)



![(8S)-6-amino-2,2-dimethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B7782684.png)



![2-[3-(4-Bromophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B7782721.png)





